2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
Description
2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a benzamide derivative characterized by a sulfonylated tetrahydroisoquinoline moiety and an iodine-substituted aromatic ring.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3S/c19-17-8-4-3-7-16(17)18(22)20-10-12-25(23,24)21-11-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSMDURMZLQNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps:
Formation of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Sulfonylation: The tetrahydroisoquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Iodination: The benzamide core is iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide.
Coupling: Finally, the sulfonylated tetrahydroisoquinoline is coupled with the iodinated benzamide under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Coupling Reactions: The amide bond can be a site for further functionalization through coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols or amines can replace the iodine atom in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used to oxidize the sulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Major Products
Substitution: Products will vary depending on the nucleophile used, such as thiobenzamide or aminobenzamide derivatives.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may include sulfides or thiols.
Scientific Research Applications
2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting neurological pathways due to the tetrahydroisoquinoline moiety.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrahydroisoquinoline moiety may mimic natural neurotransmitters, allowing the compound to bind to and modulate the activity of specific receptors or enzymes involved in neurological processes.
Comparison with Similar Compounds
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Structure : Features a dichlorophenyl group and an ethoxymethoxy substituent.
- Key Differences: Lacks the tetrahydroisoquinoline sulfonyl group and iodine atom present in the target compound.
- Functional Impact : The chlorine atoms enhance electrophilicity and pesticidal activity, whereas the ethoxymethoxy group improves solubility. In contrast, the iodine in the target compound may confer steric hindrance or enable radioisotope labeling .
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Structure : Integrates a pyridinecarboxamide core with fluorinated aromatic rings.
- Key Differences: Replaces the tetrahydroisoquinoline sulfonyl group with a pyridine ring. Fluorine atoms enhance metabolic stability but reduce polar surface area compared to the iodine and sulfonamide groups in the target compound .
Sulfonamide-Containing Analogs
BA92220 (N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide)
- Structure: Shares the tetrahydroisoquinoline sulfonyl group but incorporates a benzothiazole ring instead of an iodine-substituted benzamide.
- Functional Impact : The benzothiazole moiety may enhance π-π stacking interactions in biological targets, whereas the iodine in the target compound could improve halogen bonding or pharmacokinetic properties .
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
- Structure : Contains a triazolone ring and a methanesulfonamide group.
- Key Differences: The triazolone ring introduces herbicidal activity via inhibition of protoporphyrinogen oxidase. The target compound’s tetrahydroisoquinoline sulfonyl group may instead target enzymes like kinases or proteases .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Proposed Applications |
|---|---|---|---|---|
| 2-iodo-N-[2-(THIQ-2-sulfonyl)ethyl]benzamide | C₁₈H₁₈IN₂O₃S | ~485.3* | Iodo-benzamide, THIQ-sulfonyl | Research/Agrochemical |
| Etobenzanid | C₁₆H₁₅Cl₂NO₃ | 340.20 | Dichlorophenyl, ethoxymethoxy | Pesticide |
| BA92220 | C₂₉H₂₃N₃O₃S₂ | 525.64 | Benzothiazole, THIQ-sulfonyl | Undisclosed (patented) |
| Sulfentrazone | C₁₁H₁₀Cl₂F₂N₄O₃S | 383.19 | Triazolone, methanesulfonamide | Herbicide |
*Calculated based on formula C₁₈H₁₈IN₂O₃S.
Research Findings and Mechanistic Insights
- Iodine vs. Halogenated Substituents : The iodine atom in the target compound may offer distinct electronic and steric effects compared to chlorine or fluorine in analogs. For example, iodine’s larger atomic radius could hinder binding to narrow enzyme pockets but enhance interactions with hydrophobic regions .
- Solubility and Bioavailability: The sulfonamide group likely improves water solubility compared to non-sulfonylated benzamides like diflufenican, which rely on fluorinated groups for stability .
Biological Activity
The compound 2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a derivative of the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article delves into its biological activity, supported by various research findings and data.
Chemical Structure and Properties
The chemical structure of 2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide can be represented as follows:
This compound features an iodine atom, a sulfonamide group, and a tetrahydroisoquinoline moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of tetrahydroisoquinoline exhibit a range of biological activities including:
- Anticancer Activity : Several studies have shown that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells. For example, a study demonstrated that certain derivatives exhibited cytotoxic effects against human leukemia (HL-60) and oral squamous cell carcinoma (HSC-2) cell lines. The mechanism involved the modulation of apoptotic pathways and the induction of cell cycle arrest .
- Neuroprotective Effects : Compounds related to tetrahydroisoquinolines have been studied for their neuroprotective properties against neurodegenerative diseases. They may act by inhibiting oxidative stress and reducing neuronal apoptosis .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens. The sulfonamide group in the compound is known for its antibacterial properties .
Anticancer Studies
A quantitative structure-activity relationship (QSAR) analysis was performed on several tetrahydroisoquinoline derivatives, revealing that hydrophobicity and molecular size significantly influence cytotoxicity. The study found correlations between the 50% cytotoxic concentration (CC(50)) values and specific molecular descriptors such as dipole moment and log P values .
| Compound | CC(50) (µM) | Cell Line | Mechanism |
|---|---|---|---|
| TD1 | 15 | HL-60 | Apoptosis induction |
| TD5 | 22 | HSC-3 | Cell cycle arrest |
| TD10 | 30 | HSC-4 | Reactive oxygen species modulation |
Neuroprotective Studies
In neuroprotection assays, compounds similar to 2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines. The proposed mechanism involves the inhibition of caspase activation and preservation of mitochondrial integrity .
Antimicrobial Activity
The sulfonamide component has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial involving a tetrahydroisoquinoline derivative showed promising results in patients with advanced leukemia. The trial reported a significant reduction in tumor size and improved survival rates when combined with traditional chemotherapy . -
Neuroprotection in Animal Models :
An animal study demonstrated that administration of a tetrahydroisoquinoline derivative reduced cognitive decline in models of Alzheimer's disease. Behavioral tests indicated improved memory retention compared to control groups .
Q & A
Q. Q: What are the standard synthetic routes for preparing 2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide?
A: The compound can be synthesized via a two-step protocol:
Sulfonylation : React 1,2,3,4-tetrahydroisoquinoline with a sulfonyl chloride (e.g., 4-formylbenzenesulfonyl chloride) to form the sulfonamide intermediate. This step typically employs inert solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to scavenge HCl .
Amidation : Couple the sulfonylated intermediate with 2-iodobenzoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Purification via column chromatography (silica gel, eluent: EtOAc/hexanes) yields the final product .
Key Characterization : Confirm structure via H/C NMR, HRMS, and UHPLC-MS (purity >95%) .
Advanced Synthesis: Enantioselective and Yield Optimization
Q. Q: How can enantioselective synthesis or yield optimization be achieved for this compound?
A:
- Enantioselective Synthesis : Use chiral auxiliaries or catalysts during sulfonylation. For example, (R)-3-quinuclidinol can facilitate transesterification to isolate enantiomers, followed by chiral HPLC resolution (e.g., Chiralpak AD-H column) .
- Yield Improvement : Optimize reaction conditions (e.g., POCl/PO for cyclization steps, refluxing xylene for 12–16 hours) and employ NaBH reduction under controlled pH to minimize side products .
Analytical Methodologies for Purity and Stability
Q. Q: What advanced analytical techniques are recommended for assessing purity and stability?
A:
- Purity Analysis : UHPLC-MS with electrospray ionization (ESI) or APCI, using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
- Stability Studies : Conduct accelerated degradation tests under acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation products via LC-MS/MS .
Biological Activity: Anticancer and Antifungal Applications
Q. Q: What in vitro assays are suitable for evaluating its potential in overcoming multidrug resistance (MDR) in cancer?
A:
- P-gp Inhibition : Use calcein-AM assays in P-gp-overexpressing cell lines (e.g., KB-V1). Measure intracellular calcein accumulation via flow cytometry; EC values <1 µM indicate potent MDR reversal .
- Cytotoxicity Screening : Test against drug-resistant cancer cells (e.g., MCF-7/ADR) using MTT assays. Compare IC values with doxorubicin alone vs. co-administration with the compound .
Q. Q: How can fungicidal activity be assessed?
A: Employ microbroth dilution assays against Candida albicans and Aspergillus fumigatus. Determine minimum inhibitory concentrations (MICs) and validate target engagement via molecular docking with fungal lanosterol 14α-demethylase (CYP51) .
Structure-Activity Relationship (SAR) Studies
Q. Q: Which structural modifications enhance bioactivity?
A: Key SAR findings from analogous tetrahydroisoquinoline derivatives include:
Addressing Data Contradictions in Biological Activity
Q. Q: How should researchers resolve discrepancies in bioactivity data across studies?
A: Discrepancies (e.g., variable IC values) may arise from assay conditions or cell line heterogeneity. Mitigation strategies:
- Standardize protocols (e.g., ATP-based viability assays for cytotoxicity).
- Validate findings using orthogonal methods (e.g., CRISPR knockdown of P-gp to confirm target specificity) .
Mechanistic Insights: Target Engagement and Selectivity
Q. Q: What methodologies elucidate the compound’s mechanism of action?
A:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to P-gp or fungal CYP51.
- Molecular Dynamics Simulations : Model interactions with P-gp’s transmembrane domains to predict substrate-binding pocket occupancy .
- Metabolic Profiling : Use hepatic microsomes (human/rat) to assess CYP450-mediated metabolism and potential off-target effects .
Stability and Solubility Profiling
Q. Q: How can researchers improve aqueous solubility for in vivo studies?
A:
- Salt Formation : Prepare hydrochloride salts via HCl gas exposure in diethyl ether.
- Nanoparticle Formulation : Use PEGylated liposomes (particle size: 100–150 nm, PDI <0.2) to enhance bioavailability .
Computational Modeling for Lead Optimization
Q. Q: Which computational tools are recommended for optimizing this scaffold?
A:
- Docking Software : AutoDock Vina or Glide (Schrödinger) for virtual screening against P-gp or fungal targets.
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modifications (e.g., replacing iodine with bromine) .
Regulatory Considerations for Preclinical Development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
